UGT Enzyme Inhibition: Dictamine Exhibits Broad-Spectrum >70% Inhibition Across Four UGT Isoforms
In a comparative study of four furoquinoline alkaloids, Dictamine (dictamnine) demonstrated the broadest UGT inhibitory profile, inhibiting more than 70% of activity across four UGT isoforms (UGT1A3, UGT1A7, UGT1A9, and UGT2B4). In contrast, the comparators haplopine, γ-fagarine, and skimmianine strongly inhibited only one specific UGT isoform each [1]. The inhibition kinetic constant (Ki) for dictamnine was determined to be 8.3 μM, representing intermediate potency between γ-fagarine (Ki = 3.7 μM, most potent) and skimmianine (Ki = 33.9 μM, least potent) [1].
| Evidence Dimension | UGT enzyme inhibition profile and potency (Ki) |
|---|---|
| Target Compound Data | >70% inhibition of UGT1A3, UGT1A7, UGT1A9, and UGT2B4; Ki = 8.3 μM |
| Comparator Or Baseline | γ-Fagarine: strongly inhibits UGT1A9 only, Ki = 3.7 μM; Skimmianine: strongly inhibits UGT2B4 only, Ki = 33.9 μM; Haplopine: strongly inhibits UGT1A7 only, Ki = 7.2 μM |
| Quantified Difference | Dictamine inhibits 4 UGT isoforms vs. 1 isoform for each comparator; Ki differs 4.1-fold from γ-fagarine and 4.1-fold from skimmianine |
| Conditions | Recombinant UGTs-catalyzed glucuronidation of 4-methylumbelliferone (4-MU); competitive inhibition kinetics |
Why This Matters
Dictamine's broad-spectrum UGT inhibition makes it the preferred compound for investigating herb-drug interaction mechanisms involving multiple UGT pathways, whereas single-isoform inhibitors may miss clinically relevant interactions.
- [1] Li Y, et al. Inhibition of UDP-glucuronosyltransferases by different furoquinoline alkaloids. Xenobiotica. 2020;50(10):1184-1192. View Source
